molecular formula C10H16O3 B13233195 3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde

3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde

Cat. No.: B13233195
M. Wt: 184.23 g/mol
InChI Key: NIIDOYLGTKFDSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with aldehyde precursors under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale methods, with additional considerations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. Additionally, the oxolane rings provide structural stability and can participate in ring-opening reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxolan-2-ylmethyl)oxolane-2-carbaldehyde
  • 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde
  • 4-(Oxolan-2-ylmethyl)oxolane-4-carbaldehyde

Uniqueness

3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the specific positioning of the oxolane rings and the aldehyde group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H16O3/c11-7-10(3-5-12-8-10)6-9-2-1-4-13-9/h7,9H,1-6,8H2

InChI Key

NIIDOYLGTKFDSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2(CCOC2)C=O

Origin of Product

United States

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